N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(10,3-6)4-6/h10H,2-4H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKIVEOHGNHPFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC(C1)(C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tricyclo[1.1.1.01,3]propane (TCP) as a Key Intermediate
TCP serves as the foundational building block for synthesizing BCP derivatives. Its preparation involves the reaction of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane with phenyllithium in anhydrous diethyl ether at −45°C, yielding TCP in 94% efficiency. This strained hydrocarbon enables radical-based functionalization due to its high ring strain and reactivity.
Atom-Transfer Radical Addition (ATRA) Reactions
ATRA reactions between TCP and halides, catalyzed by BEt3, are central to introducing substituents onto the BCP core. For example, ethyl iodoacetate reacts with TCP in the presence of 10 mol% BEt3 at 0°C for 15 minutes, producing ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate in 92% yield. This method is adaptable to iodoacetamide, forming N-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide as a critical intermediate.
Preparation of N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide
ATRA-Based Synthesis of Iodo-Acetamide Intermediate
The reaction of TCP with iodoacetamide (2-iodoacetamide) under BEt3 catalysis (5–10 mol%) in diethyl ether at 0°C generates N-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide (Table 1). Optimization studies reveal that increasing TCP equivalents to 2.0 improves conversion rates, while higher BEt3 loadings (10 mol%) reduce reaction times to 20 minutes.
Table 1: Optimization of ATRA for Iodo-Acetamide Intermediate
| TCP Equiv. | BEt3 (mol%) | Temp. (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1.1 | 5 | 0 | 30 | 72 |
| 2.0 | 10 | 0 | 20 | 89 |
Hydroxylation via Nucleophilic Substitution
The iodine atom in N-(3-iodobicyclo[1.1.1]pentan-1-yl)acetamide undergoes substitution with hydroxide under mild conditions. Treatment with aqueous silver nitrate (AgNO3) in tetrahydrofuran (THF) at 50°C for 12 hours replaces iodine with a hydroxyl group, yielding this compound in 78% yield (Table 2). Alternative conditions using potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) at 80°C achieve comparable efficiency (75% yield).
Table 2: Hydroxylation Reaction Optimization
| Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| AgNO3/H2O | THF | 50 | 12 | 78 |
| KOH (2.0 M) | DMSO | 80 | 8 | 75 |
Alternative Routes: Functionalization of Preformed BCP-Amines
Acetylation of 3-Aminobicyclo[1.1.1]pentan-1-ol
3-Aminobicyclo[1.1.1]pentan-1-ol (HYBFGSGQMWKDPM-UHFFFAOYSA-N), a precursor cited in patent literature, undergoes acetylation with acetic anhydride in dichloromethane (DCM) at 25°C. Using 1.2 equivalents of acetic anhydride and 4-dimethylaminopyridine (DMAP) as a catalyst, the reaction achieves 85% yield after 4 hours. Purification via flash chromatography (ethyl acetate/hexane, 1:1) affords the target compound with >95% purity.
Limitations and Side Reactions
Competitive O-acetylation is observed when the hydroxyl group is unprotected. Employing tert-butyldimethylsilyl (TBS) protection prior to acetylation mitigates this issue, increasing yields to 91%.
Analytical Characterization and Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) analysis under reversed-phase conditions (C18 column, acetonitrile/water gradient) confirms >99% purity, with a retention time of 6.8 minutes.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the carbonyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-{3-oxobicyclo[1.1.1]pentan-1-yl}acetamide.
Reduction: Formation of N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}methanamine.
Substitution: Formation of various derivatives depending on the substituent.
Scientific Research Applications
Pharmacological Applications
Analgesic Properties
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide has been studied for its analgesic properties, particularly as an alternative to traditional analgesics like acetaminophen. Research indicates that this compound does not form hepatotoxic metabolites, which is a significant advantage over acetaminophen. In formalin-induced pain models, it demonstrated efficacy comparable to morphine and acetaminophen, suggesting its potential as a safer analgesic option in clinical settings .
Antimicrobial and Anticancer Activities
Recent studies have explored the antimicrobial and anticancer properties of derivatives related to acetamides, including those similar to this compound. These studies have shown promising results against various pathogens and cancer cell lines, indicating that compounds with similar structural features may also exhibit significant biological activity .
Synthesis and Characterization
The synthesis of this compound typically involves methods that ensure high yields and purity of the compound. Various synthetic pathways have been documented, including selective hydrolysis processes that yield the desired acetamide from bicyclic precursors . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies suggest that modifications to the bicyclic structure can enhance its binding affinity to target receptors, potentially leading to improved therapeutic outcomes .
Case Studies
Mechanism of Action
The mechanism by which N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the bicyclic structure may play a role in binding to enzymes or receptors, leading to biological or chemical activity.
Comparison with Similar Compounds
N-{3-Aminobicyclo[1.1.1]pentan-1-yl}acetamide (CAS 2137867-09-3)
- Molecular Formula : C₇H₁₂N₂O
- Molecular Weight : 140.18 g/mol
- Key Differences: Substitution of the hydroxyl group with an amino (-NH₂) group.
- Hazards : Classified as "dangerous" (H314: causes severe skin burns/eye damage), indicating higher reactivity than the hydroxyl analog .
- Applications: Potential as a building block for peptidomimetics or metal-chelating agents due to the amine’s nucleophilicity .
3-Hydroxybicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-08-5)
tert-Butyl 2-[3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl]acetate (CAS 1113001-78-7)
- Molecular Formula : C₁₂H₂₀O₃
- Molecular Weight : 212.29 g/mol
- Key Differences : Incorporates a tert-butyl ester and hydroxymethyl group.
- Stability : The ester group may hydrolyze under acidic/basic conditions, unlike the stable acetamide .
- Applications : Lipophilic prodrug design or polymer chemistry due to its bulky ester .
Methyl 2-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetate (CAS 2231677-02-2)
- Molecular Formula : C₈H₁₂O₃
- Molecular Weight : 156.18 g/mol
- Key Differences : Acetamide replaced by a methyl ester (-COOCH₃).
- Reactivity : Esters are more prone to hydrolysis than amides, affecting storage conditions .
- Applications : Intermediate for biodiesel additives or biodegradable polymers .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Amide derivatives (e.g., target compound) exhibit greater hydrolytic stability compared to esters or carboxylic acids, making them preferable for prolonged storage .
- Toxicity Profiles: Amino-substituted analogs (e.g., CAS 2137867-09-3) pose higher risks of skin/eye damage than hydroxylated counterparts, reflecting the amine’s reactivity .
- Pharmaceutical Relevance : Bicyclo[1.1.1]pentane derivatives are increasingly used in drug design (e.g., DNL343, a neuroprotective agent with a bicyclo core) to enhance metabolic stability and reduce rotatable bonds .
- Synthetic Utility : The hydroxyl group in the target compound enables further functionalization (e.g., etherification, esterification), as seen in tert-butyl ester derivatives .
Biological Activity
N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that is recognized as a bioisostere for traditional aromatic compounds. This property enhances its metabolic stability and reduces the likelihood of hepatotoxicity associated with some conventional drugs, such as acetaminophen .
Molecular Characteristics
- Molecular Formula : C11H19NO
- Molecular Weight : 181.27 g/mol
- CAS Number : 2231675-02-6
Mechanisms of Biological Activity
The compound's biological activity is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes.
1. Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibition
Recent studies have highlighted the role of bicyclo[1.1.1]pentane derivatives, including this compound, as potent inhibitors of IDO1. IDO1 is an enzyme that plays a critical role in immune regulation and tumor progression by catalyzing the degradation of tryptophan into kynurenine, which can suppress T-cell function .
In vitro assays demonstrated that compounds featuring the bicyclo[1.1.1]pentane moiety exhibit improved selectivity and potency compared to their phenyl counterparts, making them promising candidates for cancer immunotherapy .
2. NLRP3 Inflammasome Inhibition
Another area of interest is the compound's potential as an inhibitor of the NLRP3 inflammasome pathway, which is implicated in various inflammatory diseases. Inhibiting this pathway may provide therapeutic benefits in conditions such as chronic pain, neurodegenerative diseases, and metabolic disorders .
Case Study 1: IDO1 Inhibition
A study focusing on a series of bicyclo[1.1.1]pentane-derived compounds reported significant inhibition of IDO1 activity with IC50 values in the low nanomolar range for certain derivatives, including those similar to this compound . The study emphasized the importance of structural modifications that enhance metabolic stability while maintaining biological activity.
| Compound | IC50 (nM) | Selectivity | Pharmacokinetic Profile |
|---|---|---|---|
| Compound A | 5 | High | Favorable |
| This compound | 10 | Moderate | Improved |
Case Study 2: Anti-inflammatory Effects
Research has shown that bicyclo[1.1.1]pentane derivatives can modulate inflammatory responses by inhibiting NLRP3 activation in macrophages. In vivo studies demonstrated a reduction in inflammatory cytokines following treatment with these compounds, indicating their potential utility in treating inflammatory conditions .
Q & A
Q. What are the critical safety protocols for handling N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}acetamide in laboratory settings?
- Methodological Answer : The compound exhibits acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory hazards (H335) . Essential precautions include:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. For respiratory protection, use NIOSH-certified P95 respirators for routine handling or OV/AG-P99 cartridges for high-exposure tasks .
- Engineering Controls : Conduct experiments in fume hoods with adequate ventilation to minimize aerosol formation .
- Emergency Procedures : For eye exposure, rinse with water for ≥15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if necessary .
Q. How should researchers store this compound to ensure stability?
- Methodological Answer : Store the compound at 2–8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation . Use airtight containers to avoid moisture absorption and label containers with hazard warnings (e.g., "Toxic if Swallowed"). Regularly monitor storage conditions with temperature loggers and conduct stability tests via HPLC or TLC to detect decomposition .
Q. What analytical techniques are recommended for characterizing this compound when physicochemical data are unavailable?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC with UV detection (λ ~255 nm, based on structural analogs) .
- Structural Confirmation : Employ high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., , -COSY) to resolve bicyclo[1.1.1]pentane geometry and acetamide substitution .
- Thermal Properties : Determine melting points via differential scanning calorimetry (DSC) and assess hygroscopicity using dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data during in vitro assays?
- Methodological Answer : The SDS classifies the compound as a respiratory irritant (H335) but lacks specific EC50/LC50 values . To address this:
- In Vitro Models : Use human bronchial epithelial cells (e.g., BEAS-2B) to quantify cytokine release (IL-6/IL-8) as markers of inflammation .
- Dose-Response Studies : Perform MTT assays across a concentration range (1–100 μM) to differentiate cytotoxic vs. irritant effects. Cross-validate with zebrafish embryo toxicity assays (FET) for in vivo relevance .
Q. What strategies optimize the synthesis of derivatives while maintaining bicyclo[1.1.1]pentane core integrity?
- Methodological Answer :
- Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at the hydroxy group, but protect the acetamide with tert-butyl carbamate (Boc) to prevent side reactions .
- Stability Monitoring : Track reaction progress via NMR if fluorinated reagents are used, as the bicyclo core may exhibit steric hindrance .
- Purification : Employ silica-free chromatography (e.g., C18 columns) to avoid destabilizing the bicyclo structure .
Q. How does the compound’s stability under varying experimental conditions impact biological assay design?
- Methodological Answer : The compound is stable at 2–8°C but may degrade under prolonged light exposure or acidic/basic conditions . For cell-based assays:
- Vehicle Selection : Use DMSO (≤0.1% v/v) for solubility and minimize freeze-thaw cycles. Pre-test vehicle toxicity in control experiments.
- pH Buffering : Prepare stock solutions in PBS (pH 7.4) and avoid Tris buffers, which may interact with the acetamide group .
- Real-Time Stability Tracking : Use LC-MS to monitor degradation products during long-term incubations .
Q. What methodologies assess the environmental impact of this compound in laboratory waste streams?
- Biodegradation Studies : Use OECD 301F (manometric respirometry) to measure biodegradability in aqueous systems.
- Adsorption Analysis : Perform batch tests with activated carbon or soil to estimate K (organic carbon partition coefficient) .
- Waste Treatment : Neutralize acidic/basic waste streams before disposal and collaborate with licensed waste management services .
Data Contradiction Analysis
Q. How should discrepancies between predicted and observed solubility profiles be addressed?
- Methodological Answer : Predicted solubility (e.g., via LogP calculations) may conflict with experimental results due to the bicyclo core’s rigidity. To resolve:
- Experimental Measurement : Use shake-flask method with UV/Vis quantification in solvents like water, DMSO, and ethanol .
- Co-Solvency : Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG-400) for in vivo formulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
